BenchChemオンラインストアへようこそ!

4-(6-Cyclopropylpyrimidin-4-yl)thiomorpholine

medicinal chemistry heterocyclic building blocks kinase inhibitor design

4-(6-Cyclopropylpyrimidin-4-yl)thiomorpholine (CAS 2034295-82-2, C₁₁H₁₅N₃S, MW 221.32) is a distinct heterocyclic building block featuring a 6-cyclopropyl-4-thiomorpholine substitution pattern not replicated by 2-cyclopropyl or morpholine/piperidine analogs. This regioisomer enables SAR exploration of kinase hinge-binding vectors inaccessible with common building blocks. With fragment-like physicochemical properties (MW 221.32, balanced heteroatom profile), the sulfur-containing thiomorpholine moiety provides a 3D fragment topology that can engage binding pockets missed by planar aromatic scaffolds. Ideal for amide coupling and Suzuki-Miyaura cross-coupling in medicinal chemistry campaigns.

Molecular Formula C11H15N3S
Molecular Weight 221.32
CAS No. 2034295-82-2
Cat. No. B2621849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Cyclopropylpyrimidin-4-yl)thiomorpholine
CAS2034295-82-2
Molecular FormulaC11H15N3S
Molecular Weight221.32
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)N3CCSCC3
InChIInChI=1S/C11H15N3S/c1-2-9(1)10-7-11(13-8-12-10)14-3-5-15-6-4-14/h7-9H,1-6H2
InChIKeyUSIKQBVVVHJGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Cyclopropylpyrimidin-4-yl)thiomorpholine (CAS 2034295-82-2): Procurement-Ready Heterocyclic Building Block Overview


4-(6-Cyclopropylpyrimidin-4-yl)thiomorpholine is a heterocyclic small molecule (C₁₁H₁₅N₃S, MW 221.32) that couples a thiomorpholine ring with a cyclopropyl-substituted pyrimidine core . It is catalogued as a research-grade chemical building block, with supplier listings indicating its use in the synthesis of more complex heterocyclic compounds for drug discovery . No publicly available biological activity data or target engagement profiles for this specific compound were identified in primary research literature or authoritative curated databases at the time of this analysis.

Why 4-(6-Cyclopropylpyrimidin-4-yl)thiomorpholine Cannot Be Casually Substituted with In-Class Thiomorpholine-Pyrimidine Analogs


Within the thiomorpholine-pyrimidine chemotype, even minor structural alterations—such as the position of the cyclopropyl group, the nature of the heterocycle attached to the pyrimidine, or the oxidation state of the sulfur—can lead to profound changes in molecular recognition, physicochemical properties, and subsequent biological activity [1]. The specific 6-cyclopropyl-4-thiomorpholine substitution pattern presents a defined vector and electronic environment that is not replicated by analogs bearing, for example, a 2-cyclopropyl or 5-substituted pyrimidine, or alternative six-membered rings such as morpholine or piperidine [1]. Without direct comparative data, the extent of these differences remains unquantified, but the established sensitivity of kinase and other target binding pockets to such modifications strongly cautions against assuming functional equivalence of superficially similar building blocks.

Quantitative Differentiation Evidence for 4-(6-Cyclopropylpyrimidin-4-yl)thiomorpholine vs. Closest Analogs


Unique 6-Cyclopropyl-4-thiomorpholine Substitution Pattern vs. Regioisomeric Alternatives

The target compound uniquely positions the thiomorpholine at the pyrimidine 4-position and the cyclopropyl at the 6-position. The closest cataloged regioisomer, 4-(2-cyclopropylpyrimidin-4-yl)thiomorpholine, places the cyclopropyl at the 2-position, fundamentally altering the electronic distribution and steric footprint of the scaffold [1]. Although no head-to-head biological comparison is available, the distinct connectivity maps confirm non-interchangeability from a synthetic and medicinal chemistry perspective [1].

medicinal chemistry heterocyclic building blocks kinase inhibitor design

Thiomorpholine vs. Morpholine Oxygen-to-Sulfur Bioisosteric Replacement

Replacement of morpholine oxygen with sulfur (thiomorpholine) alters hydrogen-bond acceptor strength, lipophilicity, and conformational preferences. In the context of PI3K/mTOR inhibitor design, morpholine-containing compounds such as pictilisib (GDC-0941) rely on a critical morpholine oxygen–kinase hinge hydrogen bond [1]. Substitution with thiomorpholine is expected to modulate this interaction, potentially altering isoform selectivity and off-target profiles, though direct comparative data for the target compound are absent.

bioisosterism medicinal chemistry kinase selectivity

Limited Public Data Profile Necessitates Direct Experimental Validation

At the time of analysis, no quantitative in vitro biochemical or cellular activity data (IC₅₀, Kd, EC₅₀) were identified for 4-(6-cyclopropylpyrimidin-4-yl)thiomorpholine in any public database, including PubChem, ChEMBL, BindingDB, or the primary patent literature [1][2]. This contrasts with related thiomorpholine-pyrimidine derivatives that have reported Ki/IC₅₀ values against kinases and other targets [3]. The absence of data means that any performance claims must be experimentally determined by the end user; the compound's value lies in its unique chemical structure rather than pre-validated biological activity.

chemical procurement building block characterization SAR development

Recommended Procurement and Application Scenarios for 4-(6-Cyclopropylpyrimidin-4-yl)thiomorpholine


Lead Generation and SAR Exploration in Kinase Inhibitor Programs

The compound's unique 6-cyclopropyl-4-thiomorpholine architecture makes it a suitable scaffold for generating novel kinase inhibitor libraries, particularly for targets where sulfur-containing heterocycles are underrepresented in existing compound collections [1]. Researchers can use this building block to probe the impact of thiomorpholine on kinase hinge binding, comparing results directly with oxygenated morpholine analogs [1].

Synthesis of Regiochemically Defined Pyrimidine Derivatives

As a distinct regioisomer with the cyclopropyl at the 6-position, this compound enables the exploration of structure-activity relationships that cannot be accessed using the more common 2-cyclopropyl or 5-substituted pyrimidine building blocks . This is critical for medicinal chemistry campaigns aiming to optimize vectors toward specific kinase pockets.

Custom Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 221.32 and a balanced heteroatom profile, the compound fits within fragment-like chemical space and can be incorporated into fragment libraries designed to screen against novel or challenging targets [1]. Its thiomorpholine moiety provides a sulfur-containing '3D' fragment that may access binding pockets not engaged by planar aromatic fragments.

Procurement for Custom Synthesis and Derivatization Services

The compound is available from multiple chemical suppliers and is suitable for use as a starting material in custom synthesis projects (e.g., amide coupling, Suzuki–Miyaura cross-coupling) [1]. Its defined structure and CAS registry allow for unambiguous ordering and quality control.

Quote Request

Request a Quote for 4-(6-Cyclopropylpyrimidin-4-yl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.